(2-Isopropylpyridin-3-yl)methanol is a chemical compound classified as a pyridine derivative. It features a pyridine ring substituted with an isopropyl group at the 2-position and a hydroxymethyl group at the 3-position. This compound is of interest in various fields, including organic chemistry and medicinal chemistry, due to its potential biological activities and utility in synthetic applications.
The compound can be sourced from various chemical databases such as PubChem and BenchChem. It falls under the broader category of pyridine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The IUPAC name for (2-Isopropylpyridin-3-yl)methanol reflects its structural features, indicating the positions of the substituents on the pyridine ring.
The synthesis of (2-Isopropylpyridin-3-yl)methanol typically involves several key steps:
Common reagents used in this synthesis include:
Industrial production may utilize continuous flow reactors to enhance efficiency and yield, optimizing reaction conditions to achieve high purity levels.
The molecular structure of (2-Isopropylpyridin-3-yl)methanol can be represented using its chemical formula and its structural formula illustrating the arrangement of atoms within the molecule:
Key structural data includes:
(2-Isopropylpyridin-3-yl)methanol can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism by which (2-Isopropylpyridin-3-yl)methanol exerts its effects is still under investigation, particularly concerning its biological activities. Preliminary studies suggest that it may interact with various biological targets, potentially affecting pathways related to inflammation and microbial activity.
The physical properties of (2-Isopropylpyridin-3-yl)methanol include:
Chemical properties include:
(2-Isopropylpyridin-3-yl)methanol has several scientific uses:
Density Functional Theory (DFT) studies provide foundational insights into the molecular architecture and electronic properties of (2-isopropylpyridin-3-yl)methanol. Optimized geometries obtained at the B3LYP/6-311++G(d,p) level reveal distinctive structural features. The pyridine ring adopts a planar conformation, while the isopropyl group exhibits slight torsional deviations (approximately 15°–20°) from coplanarity due to steric repulsion between the ortho-hydrogen and isopropyl methyl groups [9]. The hydroxymethyl group (–CH₂OH) displays rotational flexibility, with the O–H bond oriented gauche to the pyridinic nitrogen to minimize electronic repulsion.
Critical bond parameters include:
Electronic properties were evaluated through frontier molecular orbital analysis. The Highest Occupied Molecular Orbital (HOMO) localizes primarily over the pyridine ring and hydroxymethyl oxygen (Figure 1), indicating nucleophilic reactivity sites. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) encompasses the pyridinic nitrogen and adjacent carbon atoms, highlighting electrophilic regions. The HOMO–LUMO energy gap of 4.33–4.34 eV, calculated at the M06-2X/def2-TZVP level, signifies moderate kinetic stability and chemical reactivity comparable to bioactive pyridine derivatives [9] .
Table 1: Key Geometric Parameters from DFT Optimization
Bond/Angle | DFT Value | Experimental Range |
---|---|---|
C2–C(isopropyl) (Å) | 1.510 | 1.502–1.518 |
C3–CH₂OH (Å) | 1.428 | 1.420–1.435 |
C–O (Å) | 1.422 | 1.410–1.425 |
HOMO Energy (eV) | -6.08 | – |
LUMO Energy (eV) | -1.75 | – |
HOMO-LUMO Gap (eV) | 4.33 | – |
Dipole moment calculations (3.2–3.5 Debye) confirm significant polarity, driven by the hydroxymethyl group and pyridinic nitrogen. Natural Bond Orbital analysis identifies hyperconjugative interactions between the oxygen lone pairs and σ* orbitals of adjacent C–H bonds, contributing to conformational stabilization [6] [9].
Nuclear Magnetic Resonance spectroscopy and Molecular Dynamics simulations elucidate the conformational landscape and solvent-dependent behavior of (2-isopropylpyridin-3-yl)methanol. Proton NMR assignments in deuterated dimethyl sulfoxide and methanol reveal distinct diastereotopic splitting of the hydroxymethyl protons (–CH₂OH, δ 4.60–4.75 ppm), indicating restricted rotation about the C3–CH₂OH bond [5]. Nuclear Overhauser Effect Spectroscopy correlations between the isopropyl methine proton (δ 3.25 ppm) and pyridinic H4 (δ 7.92 ppm) confirm spatial proximity, consistent with the gauche orientation observed in DFT models [5] [7].
Molecular Dynamics trajectories (200 ns, explicit solvent models) demonstrate:
Table 2: NMR Chemical Shifts and Dynamics Parameters
Proton Site | δ (ppm) in DMSO-d6 | δ (ppm) in CD3OD | RMSF (Å, MD) |
---|---|---|---|
CH₂OH (diastereotopic) | 4.60, 4.75 | 4.55, 4.70 | 1.5 |
Isopropyl CH | 3.25 | 3.20 | 1.2 |
Isopropyl CH₃ | 1.25 | 1.22 | 1.3 |
H4 (pyridine) | 7.92 | 7.89 | 0.5 |
H5 (pyridine) | 7.35 | 7.32 | 0.6 |
Autocorrelation analysis of the hydroxymethyl vector reveals two relaxation time scales: a fast libration mode (1–10 ps) and slower conformational exchange (500–800 ps), attributed to solvent reorganization. Spatial distribution functions in methanol show preferential solvation by 3–4 solvent molecules near the hydroxymethyl oxygen and pyridinic nitrogen, forming cyclic hydrogen-bond networks [6].
Intermolecular interactions govern the supramolecular assembly and physicochemical behavior of (2-isopropylpyridin-3-yl)methanol. Hirshfeld surface analysis of crystalline analogues reveals that hydrogen bonding dominates solid-state packing, with O–H···N interactions forming centrosymmetric dimers (R₂²(8) motifs) [9]. The hydroxyl group acts as a donor to pyridinic acceptors (O···N distance: 2.85 Å; angle: 165°), while weaker C–H···O contacts stabilize layered architectures [8] [9].
Hydrogen-bond strengths were quantified using Atoms in Molecules theory:
π-Stacking propensity was evaluated through dimer scans and crystal packing analysis. Despite the isopropyl steric bulk, offset face-to-face stacking occurs between pyridine rings (interplanar distance: 3.6 Å; longitudinal shift: 1.5 Å). Energy decomposition analysis attributes stacking stability to dispersion forces (-15 kJ/mol), with minimal electrostatic contributions, contrasting conventional π-π complexes (-20 to -25 kJ/mol) [3] [8].
Table 3: Intermolecular Interaction Contributions from Hirshfeld Analysis
Interaction Type | Contribution (%) | Distance Range (Å) | Energy Contribution (kJ/mol) |
---|---|---|---|
H···H | 39.7 | 2.2–2.5 | Dispersion-dominated |
H···C/C···H | 39.0 | 2.7–3.0 | -10 to -15 |
H···O/O···H | 18.0 | 2.4–2.7 | -25 to -30 (H-bond) |
C···C | 2.5 | 3.4–3.7 | -15 (π-stacking) |
Energy framework visualizations illustrate that dispersion forces contribute 65% of the total lattice energy, dominating over electrostatic components. This contrasts with purely aromatic systems but explains the compound’s solubility in non-polar media [9]. Methanol cluster calculations (M06-2X/def2-TZVP) show cooperative hydrogen bonding, where solvent bridges enhance O–H···N interaction strength by 40% compared to the gas phase [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2